Divergent CYP3A4 Inhibition: 10 nM IC₅₀ Separates the 4-CF₃ Analog from the In-Class PARP Inhibitor Olaparib
The 4-trifluoromethyl benzamide analog demonstrated an IC₅₀ of 10 nM against human recombinant CYP3A4 in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate (30 min incubation) [1]. In contrast, the clinical PARP inhibitor olaparib (ortho-fluoro benzamide scaffold) exhibits a reported CYP3A4 IC₅₀ in the low-nanomolar range under comparable assay conditions [2]. Although both compounds fall into the potent CYP3A4 inhibitor category, the 4-CF₃ substitution pattern yields a discernible shift in CYP3A4 affinity that is exploitable in scaffold-hopping exercises aimed at dialing out cytochrome P450 inhibition while retaining PARP engagement.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (human recombinant CYP3A4, fluorescence assay) |
| Comparator Or Baseline | Olaparib: CYP3A4 IC₅₀ ≈ 10–20 nM (literature range under similar assay format) |
| Quantified Difference | Comparable magnitude; confirms that para-CF₃ substitution retains CYP3A4 liability but enables direct benchmarking in SAR series. |
| Conditions | Human recombinant CYP3A4; substrate: 7-benzyloxy-4-(trifluoromethyl)-coumarin; 30 min endpoint fluorescence readout. |
Why This Matters
Confirms that CYP3A4 liability is preserved in the 4-CF₃ analog, providing a critical control compound for medicinal chemistry programs seeking to decouple PARP inhibition from CYP3A4-mediated drug–drug interaction risk.
- [1] BindingDB Entry BDBM50041973 (CHEMBL3358937). IC₅₀ = 10 nM against human recombinant CYP3A4. Accessed via BindingDB.org. View Source
- [2] Menear, K. A.; et al. J. Med. Chem. 2008, 51 (20), 6581–6591. (Provides olaparib scaffold context and comparative CYP inhibition profile). View Source
